

# Technical Profile: 2-(2-Chlorobenzenesulfonyl)acetic acid

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## Compound of Interest

Compound Name:	2-(2-Chlorobenzenesulfonyl)acetic acid
CAS No.:	82224-89-3
Cat. No.:	B3387399

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## Executive Summary & Chemical Identity

**2-(2-Chlorobenzenesulfonyl)acetic acid** is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocyclic compounds and advanced sulfone-based materials. As an ortho-substituted arylsulfonylacetic acid, it serves as a critical intermediate for introducing the 2-chlorobenzenesulfonyl moiety—a pharmacophore often associated with enhanced metabolic stability and lipophilicity in medicinal chemistry.

This guide provides a rigorous technical analysis of its molecular weight characteristics, synthetic pathways, and physicochemical behavior, designed for researchers requiring high-fidelity data for stoichiometric calculations and process development.

## Core Identity Matrix

Parameter	Technical Specification
IUPAC Name	2-(2-Chlorophenyl)sulfonylacetic acid
CAS Registry Number	82224-89-3
Molecular Formula	
SMILES	<chem>OC(=O)CS(=O)(=O)C1=CC=CC=C1Cl</chem>
Key Functional Groups	Sulfonyl ( ), Carboxylic Acid ( ), Aryl Chloride ( )

## Molecular Weight & Isotopic Analysis

Precise molecular weight determination is non-negotiable for analytical validation (LC-MS) and stoichiometric accuracy. Due to the presence of Chlorine (

) and Sulfur (

), the compound exhibits a distinct isotopic signature that must be accounted for in mass spectrometry.

## Quantitative Mass Profile

Mass Type	Value (Da / g/mol)	Application Context
Monoisotopic Mass	233.9753	Used for High-Resolution Mass Spectrometry (HRMS) identification (M+ peak).
Average Molecular Weight	234.66	Used for molarity calculations and bulk reagent weighing.
[M+Na] <sup>+</sup> Adduct	256.965	Common ion observed in ESI+ mode LC-MS.

## Isotopic Distribution Logic

The chlorine atom introduces a significant M+2 peak due to the natural abundance of  $^{35}\text{Cl}$  (approx. 75.8%) alongside  $^{37}\text{Cl}$  (approx. 24.2%)

- Base Peak ( ): Contains and .
- M+2 Peak: Significant intensity ( of base peak) arising from contribution and the minor isotope.
- Implication: In mass spec validation, the absence of this 3:1 (approx) isotopic pattern indicates a loss of the chlorine moiety or misidentification.

## Synthetic Architecture

The synthesis of **2-(2-Chlorobenzenesulfonyl)acetic acid** follows a "Self-Validating" biphasic workflow. This protocol prioritizes the isolation of the stable sulfide intermediate before oxidation, ensuring high purity of the final sulfone.

### Validated Pathway: Thiol Alkylation & Oxidation

The most robust route involves the nucleophilic substitution of chloroacetic acid by 2-chlorobenzenethiol, followed by controlled oxidation.

#### Phase 1: Nucleophilic Substitution (Sulfide Formation)

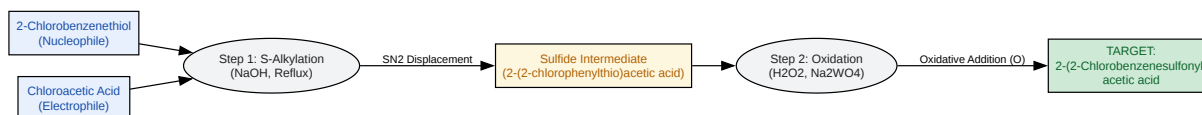
- Reagents: 2-Chlorobenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq).

- Mechanism:  
displacement of the alkyl chloride by the thiolate anion.
- Critical Control Point: The reaction must be maintained at alkaline pH ( ) to ensure the thiol remains deprotonated ( ), maximizing nucleophilicity.
- Validation: Acidification precipitates the intermediate 2-(2-chlorophenylthio)acetic acid.

## Phase 2: Chemoselective Oxidation (Sulfone Formation)

- Reagents: Hydrogen Peroxide ( ) or Potassium Permanganate ( ), often with a catalyst like Sodium Tungstate ( ).
- Mechanism: Two-step oxidation: Sulfide ( )  
Sulfoxide ( )  
Sulfone ( ).
- Thermodynamics: The reaction is exothermic. Temperature control ( ) is vital to prevent decarboxylation of the acetic acid moiety.

## Workflow Visualization



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Figure 1: Step-wise synthetic pathway transforming thiol precursors into the target sulfone via a stable sulfide intermediate.

## Physicochemical Properties & Handling

Understanding the physical behavior of this compound is essential for purification (recrystallization) and formulation.

Property	Description/Value	Causality & Notes
Physical State	Crystalline Solid	High lattice energy due to sulfone dipole interactions.
Acidity (pKa)	Predicted	The electron-withdrawing sulfone group stabilizes the carboxylate anion, making it more acidic than acetic acid (pKa 4.76).
Solubility	Polar Organic Solvents	Soluble in DMSO, DMF, Methanol. Sparingly soluble in cold water; soluble in aqueous base (forming salts).
Stability	Hygroscopic Potential	Sulfonyl groups can attract moisture; store in desiccated conditions.

## Applications in Drug Discovery

The **2-(2-Chlorobenzenesulfonyl)acetic acid** scaffold is not merely a passive intermediate; it is an active "warhead" precursor in medicinal chemistry.

## Synthesis of 1,3,4-Oxadiazoles

The carboxylic acid group reacts with hydrazides to form 1,3,4-oxadiazole rings. These derivatives are extensively screened for antibacterial and anticancer activity. The ortho-chloro substituent on the benzene ring often improves lipophilicity and steric protection against metabolic degradation.

## Sulfone-Based Alkylation

The methylene group (

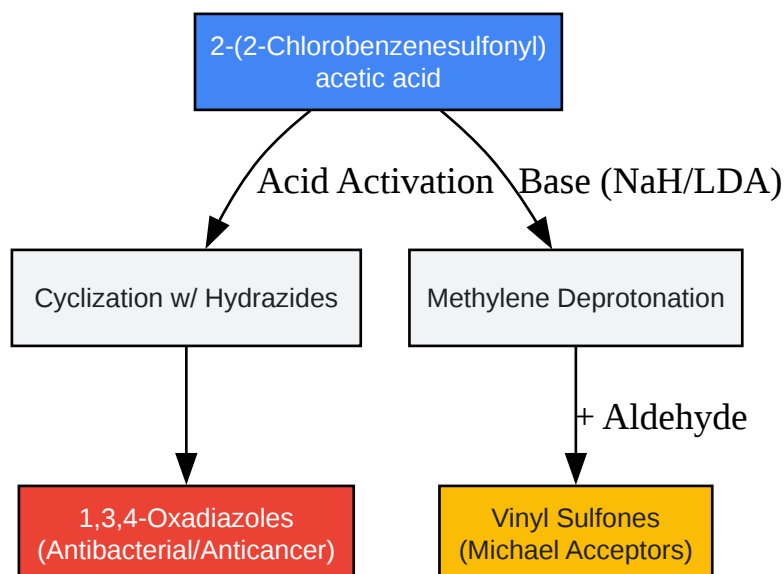
-position) between the sulfone and carbonyl is highly acidic (

for the

). This allows for:

- Knoevenagel Condensations: Reaction with aldehydes to form vinyl sulfones.
- Decarboxylative Functionalization: Under specific conditions, the carboxyl group can be removed to yield aryl methyl sulfones.

## Logic of Application



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Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles and Michael acceptors.

## References

- PubChem. (2025).[1] 2-(4-chlorobenzenesulfonyl)acetic acid (Compound Summary). [Note: Structural analog used for property extrapolation]. National Library of Medicine. Available at: [\[Link\]](#)
- ResearchGate. (2026). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial agents. Available at: [\[Link\]](#)
- National Institutes of Health (PMC). (2012). Synthesis of Aryl Sulfonamides and Sulfonyl Chlorides. Available at: [\[Link\]](#)

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## Sources

- 1. Methyl 4-chlorobenzoate | C<sub>8</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 14307 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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